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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of lead
tetrafluoride (PbF4). The information is compiled from crystallographic databases and peer-
reviewed scientific literature, offering a centralized resource for researchers in materials
science, inorganic chemistry, and drug development. This document details the crystallographic
parameters, atomic coordinates, and bonding characteristics of PbFa4, alongside generalized
experimental protocols for its synthesis and structural analysis.

Introduction

Lead tetrafluoride (PbFa4) is a white to beige crystalline solid and the only room-temperature
stable tetrahalide of lead.[1][2] It is isostructural with tin(IV) fluoride (SnFa4).[1][3] The compound
is notable for its layered structure and has been a subject of interest for its structural chemistry
and potential applications as a fluorinating agent.[2] Understanding the precise crystal structure
of PbF4 is fundamental to elucidating its physical and chemical properties.

Crystallographic Data

© 2026 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1208609#bc-rfq
https://fi.wikipedia.org/wiki/Tina(IV)fluoridi
https://legacy.materialsproject.org/materials/mp-2706/
https://fi.wikipedia.org/wiki/Tina(IV)fluoridi
https://en.wikipedia.org/wiki/Tin(IV)_fluoride
https://legacy.materialsproject.org/materials/mp-2706/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1208609?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Lead tetrafluoride crystallizes in the tetragonal crystal system. The structure was first

determined by Hoppe and Déhne in 1962 and later refined by Bork and Hoppe in 1996.[3][4]

The crystallographic data are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for Lead

Tetrafluoride
Parameter Value Reference
Empirical Formula FsPb [2]
Formula Weight 283.19 g/mol [2]
Crystal System Tetragonal [2][4]

Space Group

[4/mmm (No. 139)

[4]

Lattice Parameters

a=4.2536(8) A

[3]

c =8.064(1) A [3]

Unit Cell Volume 145.00 As [4]
Z (Formula units per cell) 2 [3]
Density (calculated) 6.49 g/cm?3 [4]

ble 2: ic Coordi | koff Positi

Wyckoff

Atom . X y z Reference
Position

Pb 2a 0 0 0 [4]

F1 4c 0 1/2 0 [4]

F2 4e 1/2 1/2 0.248153 [4]

Crystal Structure Description

The crystal structure of lead tetrafluoride consists of two-dimensional sheets of corner-sharing
PbFe octahedra oriented in the (0, O, 1) direction.[4] The lead(IV) cation is octahedrally
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coordinated to six fluoride anions. These octahedra are not tilted.[4]

There are two distinct fluorine environments. One fluorine atom (F1) is bonded to a single lead
atom, while the other (F2) is bonded in a linear fashion to two equivalent lead atoms, bridging
the PbFe octahedra.[4] This arrangement results in two different Pb-F bond lengths: two shorter
terminal bonds of approximately 1.98 A and four longer bridging bonds of about 2.15 A.[4]

Crystal Structure of Lead Tetrafluoride
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Caption: A diagram of the PbFe octahedron, the building block of the lead tetrafluoride crystal
structure.

Experimental Protocols

The following sections outline generalized experimental procedures for the synthesis and
structural determination of lead tetrafluoride single crystals based on available literature.
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Synthesis of Lead Tetrafluoride Single Crystals

The synthesis of single crystals of PbF4 has been achieved through pressure fluorination of a
lead fluoride precursor followed by sublimation.[3]

Starting Materials:

o Lead(ll) fluoride (PbF2) or a non-stoichiometric lead fluoride (‘PbFa-x’)

e Fluorine gas (F2)

Apparatus:

o Autoclave capable of handling high pressures and corrosive fluorine gas
e Sublimation apparatus

Generalized Protocol:

o A precursor material, such as lead(ll) fluoride, is placed in a suitable inert container within a
high-pressure autoclave.

e The autoclave is pressurized with fluorine gas. The specific pressure and temperature
conditions are critical and require careful control to facilitate the oxidation of Pb(ll) to Pb(IV).

e The reaction is maintained at an elevated temperature to promote the formation of lead
tetrafluoride.

» Following the fluorination reaction, the crude PbFa4 product is purified and single crystals are
grown via sublimation.

o The sublimation is carried out in an autoclave at a high temperature (e.g., 400 °C), where the
PbF. transitions into the gas phase and then slowly deposits as single crystals on a cooler
surface.[3]

. Pressure Fluorination Sublimation .
Start: PbF2 Precursor  [—9>| (F- gas, high T & P) — > in Autoclave | Single Crystals of PbFa
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Caption: A simplified workflow for the synthesis of lead tetrafluoride single crystals.

Single-Crystal X-ray Diffraction

The crystal structure of lead tetrafluoride was determined using a four-circle single-crystal X-ray

diffractometer.[3]

Apparatus:

Four-circle X-ray diffractometer (e.g., Siemens AED 2)[3]

X-ray source (e.g., Cu-Ka radiation)[3]

Goniometer head for crystal mounting

Cryogenic system (optional, for low-temperature data collection)

Generalized Protocol:

Crystal Mounting: A suitable single crystal of PbFa is selected and mounted on the tip of a
glass fiber or a loop, which is then attached to a goniometer head.

Crystal Centering and Unit Cell Determination: The crystal is centered in the X-ray beam. A
series of diffraction images are collected to determine the unit cell parameters and the crystal
orientation.

Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a
series of angles (@, x, and w) while exposing it to the X-ray beam. The intensity of the
diffracted beams is recorded by a detector. For the refinement of the PbFa structure, 777
unique reflections (lo(hkl)) were used.[3]

Data Reduction and Structure Solution: The collected diffraction data are processed to
correct for various experimental factors (e.g., Lorentz and polarization effects). The crystal
structure is then solved using direct methods or Patterson methods.
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» Structure Refinement: The atomic coordinates and displacement parameters are refined
using a least-squares method (e.g., using software like SHELXL-93) to obtain the best fit
between the observed and calculated structure factors.[3] The refinement for PbFa resulted
in a final R-value of 1.0%.[3]

Conclusion

This technical guide has summarized the key crystallographic information for lead tetrafluoride,
providing a detailed description of its tetragonal crystal structure. The layered arrangement of
corner-sharing PbFe octahedra is a defining feature of this compound. While detailed
experimental protocols are proprietary to the original research, the generalized procedures
outlined here provide a solid foundation for researchers working with or aiming to synthesize
lead tetrafluoride and related metal fluorides. The provided data and diagrams serve as a
valuable resource for professionals in materials science and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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